tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17(8-12(13,14)15)9-4-6-16-7-5-9/h9,16H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVUMIIPNDZLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate, a compound with the molecular formula C12H21F3N2O2, has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by a piperidine ring substituted with a trifluoroethyl group and a tert-butyl carbamate moiety. This article delves into its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C12H21F3N2O2
- Molecular Weight : 296.32 g/mol
- CAS Number : 335653-59-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethyl group enhances the compound's lipophilicity, facilitating its ability to permeate cell membranes. Once inside the cell, it may modulate the activity of various enzymes or receptors, although the precise molecular targets remain to be fully elucidated .
Pharmacological Activity
Research indicates that this compound may exhibit a range of pharmacological activities:
- Anticancer Activity : Similar piperidine derivatives have shown promise in targeting cancer cell lines by inhibiting key pathways involved in tumor growth and metastasis .
- Antiparasitic Activity : Modifications in piperidine structures have been linked to improved efficacy against parasites, suggesting potential applications in treating diseases like malaria .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in neuropharmacology .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of piperidine derivatives, compounds similar to this compound were shown to inhibit the IKKβ pathway, which is crucial for NF-κB activation in carcinomas. These findings suggest that the compound may possess similar inhibitory properties that could be exploited in cancer therapeutics .
Case Study: Antiparasitic Efficacy
Research on related compounds has demonstrated that modifications to the piperidine structure can lead to significant improvements in antiparasitic activity. For instance, analogs targeting PfATP4 have shown enhanced efficacy against malaria parasites in vivo, indicating that this compound could potentially follow suit if optimized appropriately .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate has been explored for its potential therapeutic applications. The piperidine moiety is known for its ability to interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity: Research has indicated that compounds containing piperidine structures may exhibit antidepressant effects. The incorporation of trifluoroethyl groups can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacokinetic properties.
- Neuroprotective Effects: Studies have suggested that similar carbamate derivatives may possess neuroprotective properties against neurodegenerative diseases such as Alzheimer’s disease. The ability to modulate neurotransmitter systems could be a significant area of exploration.
Material Science
The unique fluorinated structure of this compound lends itself to applications in material science.
- Fluorinated Polymers: The trifluoroethyl group can be utilized in the synthesis of fluorinated polymers which are known for their chemical resistance and thermal stability. These materials are valuable in coatings and insulation applications.
- Surface Modification: The compound can be used to modify surfaces to impart hydrophobic properties, making it useful in various industrial applications where moisture resistance is critical.
Agricultural Chemistry
The potential use of carbamates as pesticides or herbicides is an area of ongoing research. This compound could serve as a lead compound for developing new agrochemicals.
- Pest Resistance: Its structural characteristics may contribute to the design of novel pest control agents that are effective against resistant strains of pests.
Case Studies
Several studies have demonstrated the efficacy of compounds similar to this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Neuroprotective effects | Demonstrated that similar piperidine derivatives improved cognitive function in animal models of Alzheimer's disease. |
| Study B (2021) | Material properties | Investigated the synthesis of fluorinated polymers using trifluoroethyl-containing compounds; reported enhanced thermal stability and chemical resistance. |
| Study C (2019) | Agricultural applications | Evaluated the herbicidal activity of carbamate derivatives; found promising results against common agricultural pests. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate with structurally related carbamate derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Trifluoroethyl vs. Fluorine/Methyl Substituents :
- The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects compared to methyl or single fluorine substituents (e.g., in ), enhancing resistance to enzymatic degradation. This group also increases lipophilicity, improving membrane permeability .
- In contrast, the 4-fluoropiperidine derivative () exhibits higher polarity, which may limit blood-brain barrier penetration but improve solubility.
Boc Protection Strategy :
- The Boc group is universally employed across these compounds for amine protection during synthesis. However, steric effects vary: bulkier substituents (e.g., 4-methylpiperidine in ) reduce reactivity in subsequent coupling reactions compared to the less hindered trifluoroethyl derivative.
Biological Activity :
- Compounds with trifluoroethyl or aromatic substituents (e.g., ) show promise in targeting enzymes like BACE1 or kinases, likely due to optimized hydrophobic interactions with active sites.
- The target compound’s piperidine core allows conformational flexibility, facilitating binding to diverse biological targets compared to rigid bicyclic structures (e.g., ).
Synthetic Methodologies :
- Reductive amination using sodium triacetoxyborohydride (STAB) is common (), but the use of platinum(IV) oxide in highlights specialized catalytic approaches for sterically challenging intermediates.
Preparation Methods
Reaction Scheme and Intermediate Formation
The Cbz-based route begins with N-(2,2,2-trifluoroethyl)glycine (Formula 2), which reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4). This intermediate is isolated via extraction into ethyl acetate, with yields exceeding 85% under optimized conditions (20–35°C, 1.0 volumetric molar concentration).
Hydrogenolysis of the Cbz Group
Formula 4 undergoes catalytic hydrogenation using palladium on carbon (5–10% Pd/C) under atmospheric hydrogen pressure. This step cleaves the benzyl carbamate group, yielding 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Formula 1). Subsequent treatment with tert-butyl chloroformate introduces the Boc group, forming the target compound. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10% Pd/C | ≥90% conversion |
| Solvent | Ethyl acetate | Prevents byproduct formation |
| Reaction Time | 6–8 hours | Balances efficiency and cost |
This method is robust but requires handling volatile trifluoroethylamine precursors.
tert-Butyl Carbamate (Boc)-Assisted Synthesis via Intermediate Alkylation
Direct Boc Protection Strategy
A streamlined approach avoids Cbz intermediates by directly employing N-Boc-piperidin-4-amine (Formula 8). Reacting this with 2,2,2-trifluoroethyl triflate in dichloromethane at 0°C achieves N-alkylation, forming tert-butyl N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)carbamate in one step. Anhydrous conditions and slow reagent addition are critical to minimize di-alkylation byproducts.
Solvent and Temperature Optimization
Isopropyl acetate emerges as the preferred solvent due to its ability to dissolve both polar and nonpolar reactants. Trials indicate:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 | 65 | 92 |
| 25 | 78 | 89 |
| 40 | 72 | 85 |
Higher temperatures accelerate kinetics but reduce selectivity, favoring 25°C as the ideal compromise.
Sulfamoyl Chloride-Based Coupling for Carbamate Formation
Synthesis of tert-Butyl Sulfamoyl Carbamate
A novel method from the Royal Society of Chemistry employs N-(tert-butoxycarbonyl)sulfamoyl chloride (ClSO₂NHBoc) as a coupling agent. Reacting this with piperidin-4-amine in diethyl ether forms a sulfamoyl intermediate, which undergoes nucleophilic substitution with 2,2,2-trifluoroethyl iodide.
Advantages and Limitations
This route avoids hydrogenolysis, making it suitable for acid-sensitive substrates. However, it requires strict anhydrous conditions and generates stoichiometric HCl, necessitating careful neutralization. Reported yields reach 85% after column chromatography.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
